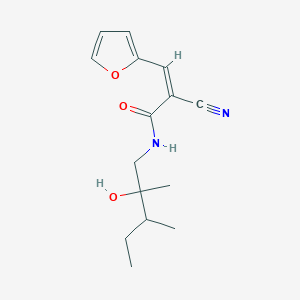
(Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide, also known as CFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CFA is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the metabolism of endocannabinoids. The inhibition of FAAH by CFA leads to an increase in the levels of endocannabinoids, which has been shown to have a number of beneficial effects in various physiological and pathological conditions.
Mecanismo De Acción
(Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide is a potent and selective inhibitor of FAAH, which is an enzyme that plays a key role in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to a wide range of physiological effects. FAAH is responsible for the breakdown of endocannabinoids, which limits their activity in the body. The inhibition of FAAH by (Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide leads to an increase in the levels of endocannabinoids, which enhances their activity and leads to a number of beneficial effects.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects in various conditions. In animal models of pain and inflammation, (Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide has been shown to reduce pain and inflammation by increasing the levels of endocannabinoids. In models of anxiety and depression, (Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide has been shown to have anxiolytic and antidepressant effects by enhancing the activity of endocannabinoids. (Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide has also been shown to have beneficial effects in models of obesity and metabolic disorders by regulating appetite and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide has several advantages for use in scientific research. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological and pathological conditions. (Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide has also been optimized for high yields and purity, making it suitable for use in a wide range of experiments. However, there are also some limitations to the use of (Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide in lab experiments. (Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide is a synthetic compound, which means that its effects may not be entirely representative of the effects of endocannabinoids in the body. In addition, the inhibition of FAAH by (Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide may have off-target effects that need to be carefully considered in experimental design.
Direcciones Futuras
There are several future directions for research on (Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide and its potential applications in scientific research. One area of interest is the development of more selective inhibitors of FAAH that can be used to study the role of specific endocannabinoids in various conditions. Another area of interest is the development of (Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide-based therapies for various pathological conditions, including pain, inflammation, anxiety, and depression. Finally, there is also a need for further research on the potential side effects and limitations of (Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide in scientific research.
Métodos De Síntesis
The synthesis of (Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide involves a multi-step process that starts with the reaction of furan-2-carboxylic acid with 2,3-dimethyl-2-bromo-3-hydroxy pentane to form the intermediate 3-(furan-2-yl)-2,3-dimethyl-4-penten-2-ol. This intermediate is then reacted with 2-cyanoacetamide in the presence of a base to form (Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide. The synthesis of (Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
(Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is the role of endocannabinoids in various physiological and pathological conditions. Endocannabinoids are lipid signaling molecules that play a key role in the regulation of various physiological processes, including pain, inflammation, and appetite. The inhibition of FAAH by (Z)-2-Cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide leads to an increase in the levels of endocannabinoids, which has been shown to have a number of beneficial effects in these conditions.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-11(2)15(3,19)10-17-14(18)12(9-16)8-13-6-5-7-20-13/h5-8,11,19H,4,10H2,1-3H3,(H,17,18)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTROHKIJPHMEP-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(CNC(=O)C(=CC1=CC=CO1)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(C)(CNC(=O)/C(=C\C1=CC=CO1)/C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(furan-2-yl)-N-(2-hydroxy-2,3-dimethylpentyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

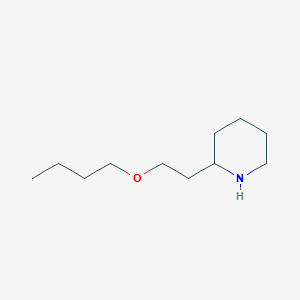




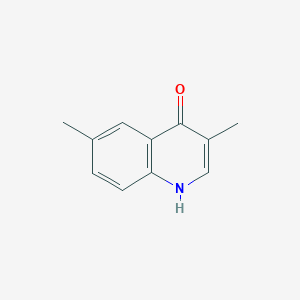
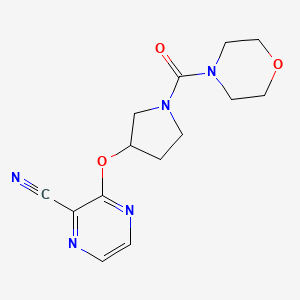
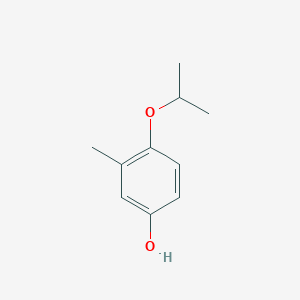

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2930309.png)


![Oxolan-3-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930313.png)
![ethyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2930316.png)